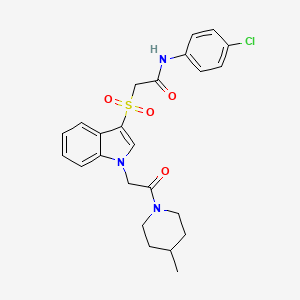
5-(2-Methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid, also known as Moxalactam, is a beta-lactam antibiotic that belongs to the oxazolidinone class. It was first synthesized in 1973 and was introduced for clinical use in the 1980s. Moxalactam is used to treat infections caused by gram-negative bacteria, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli.
Wirkmechanismus
5-(2-Methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid works by inhibiting the synthesis of bacterial cell walls. It binds to and inhibits the activity of penicillin-binding proteins (PBPs) that are involved in the cross-linking of peptidoglycan chains in the bacterial cell wall. This leads to the weakening and eventual lysis of the bacterial cell.
Biochemical and Physiological Effects
5-(2-Methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has been shown to have low toxicity and is generally well-tolerated by patients. It is excreted primarily through the kidneys and has a half-life of approximately 1 hour. 5-(2-Methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has been shown to have minimal effect on normal gut flora, which reduces the risk of secondary infections.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-Methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is a useful tool in laboratory experiments for studying the antibacterial properties of compounds. Its broad-spectrum activity against gram-negative bacteria makes it a valuable tool for screening potential antibacterial compounds. However, 5-(2-Methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has limitations in terms of its stability and solubility, which can affect its effectiveness in certain experimental conditions.
Zukünftige Richtungen
Future research on 5-(2-Methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid could focus on its potential use in combination therapy with other antibiotics. It could also be studied for its potential use in the treatment of infections caused by antibiotic-resistant bacteria. Additionally, further research could be conducted to improve the stability and solubility of 5-(2-Methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid to enhance its effectiveness in laboratory experiments.
Synthesemethoden
The synthesis of 5-(2-Methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid involves the reaction of 2-methoxyphenylacetic acid with chloroacetyl chloride to form 2-chloroacetyl-2-methoxyphenylacetic acid. This intermediate is then reacted with hydroxylamine to form 2-hydroxyimino-2-methoxyphenylacetic acid. The final step involves the reaction of this intermediate with 1,3-propanediamine to form 5-(2-Methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
5-(2-Methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has been extensively studied for its antibacterial properties and its mechanism of action. It has been shown to be effective against a wide range of gram-negative bacteria, including those that are resistant to other antibiotics. 5-(2-Methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has also been studied for its potential use in combination therapy with other antibiotics.
Eigenschaften
IUPAC Name |
5-(2-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-16-8-5-3-2-4-7(8)11(9(13)14)6-12-10(15)17-11/h2-5H,6H2,1H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEKGWPTDKBUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CNC(=O)O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2864083.png)
![3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2864084.png)

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)

![3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine hydrochloride](/img/structure/B2864090.png)
![5-(4-chlorobenzyl)-N-(2-methoxyethyl)-7-methyl-4-oxo-4,5-dihydro[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxamide](/img/structure/B2864092.png)




![Methyl 4-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2864102.png)

![5-(2,5-dimethylbenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2864106.png)